Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-
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Overview
Description
Bicyclo[420]octa-2,4-diene-7-carbonitrile, 6-methoxy- is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized primarily for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which bicyclo[420]octa-2,4-diene-7-carbonitrile, 6-methoxy- exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed chemical and biological effects
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: Shares a similar bicyclic structure but lacks the carbonitrile and methoxy groups.
Bicyclo[4.2.0]oct-7-ene: Another bicyclic compound with different functional groups.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Contains similar bicyclic units but with additional functional groups.
Uniqueness
Bicyclo[42
Properties
CAS No. |
62115-70-2 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-methoxybicyclo[4.2.0]octa-2,4-diene-7-carbonitrile |
InChI |
InChI=1S/C10H11NO/c1-12-10-5-3-2-4-8(10)6-9(10)7-11/h2-5,8-9H,6H2,1H3 |
InChI Key |
FUEGDYYBMBLZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC12C=CC=CC1CC2C#N |
Origin of Product |
United States |
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